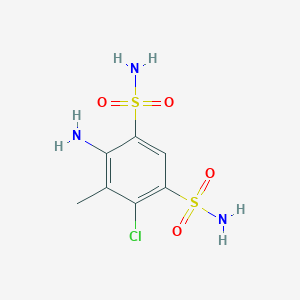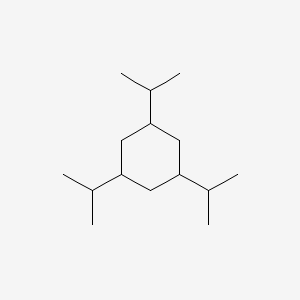
1,3,5-Triisopropylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triisopropylcyclohexane is a chemical compound with the molecular formula C15H30. It is a monocycloalkane with three isopropyl groups attached to the cyclohexane ring at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triisopropylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of corresponding aromatic compounds. The process involves the use of metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and temperature to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triisopropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts to produce fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas under UV light.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,3,5-Triisopropylcyclohexane has several scientific research applications:
Chemistry: Used as a model compound in studies of cycloalkane behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier.
Industry: Utilized in the development of fuel surrogates for diesel and aviation fuels due to its thermophysical properties
Mécanisme D'action
The mechanism of action of 1,3,5-Triisopropylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. Its bulky isopropyl groups create steric hindrance, affecting the compound’s reactivity and interaction with other molecules. In fuel applications, it acts as a surrogate component to mimic the behavior of real fuels in combustion studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simpler monocycloalkane without substituents.
1,2,4-Triisopropylcyclohexane: Similar structure but with different substitution pattern.
1,3,5-Triethylcyclohexane: Similar structure with ethyl groups instead of isopropyl groups.
Uniqueness
1,3,5-Triisopropylcyclohexane is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in studies of steric effects and hydrophobic interactions in chemical and biological systems .
Propriétés
Numéro CAS |
34387-60-5 |
|---|---|
Formule moléculaire |
C15H30 |
Poids moléculaire |
210.40 g/mol |
Nom IUPAC |
1,3,5-tri(propan-2-yl)cyclohexane |
InChI |
InChI=1S/C15H30/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-15H,7-9H2,1-6H3 |
Clé InChI |
NPNNVCRGZWDXKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(CC(C1)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


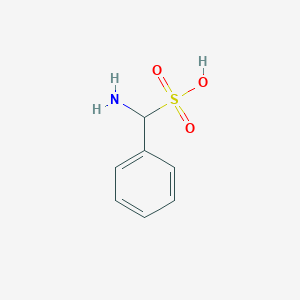
![1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002305.png)

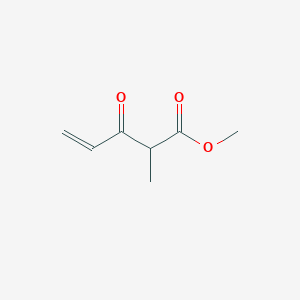




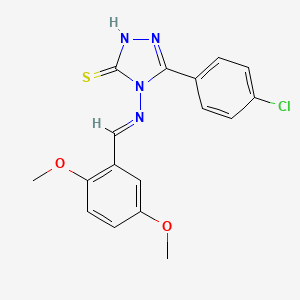
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
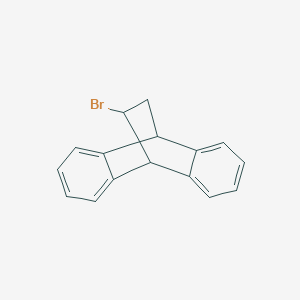
![3,4-dichloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12002344.png)
![N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide](/img/structure/B12002350.png)
